molecular formula C15H17NO B3172758 4-(2,5-Dimethylphenoxy)-3-methylaniline CAS No. 946741-87-3

4-(2,5-Dimethylphenoxy)-3-methylaniline

Cat. No.: B3172758
CAS No.: 946741-87-3
M. Wt: 227.3 g/mol
InChI Key: PVAYSAXAFVZLCY-UHFFFAOYSA-N
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Description

Contextualization of Aryloxyaniline Scaffolds in Organic Chemistry

The aryloxyaniline scaffold, which forms the core of 4-(2,5-Dimethylphenoxy)-3-methylaniline, is a privileged structure in organic chemistry. This framework, consisting of an aniline (B41778) ring linked to a phenol (B47542) derivative through an ether bond, provides a unique combination of rigidity and conformational flexibility. This structural characteristic is highly desirable in the design of bioactive molecules, as it allows for precise three-dimensional positioning of functional groups to interact with biological targets such as enzymes and receptors.

The synthesis of aryloxyaniline derivatives can be achieved through several established methods, including the Ullmann condensation and Buchwald-Hartwig amination, which have enabled the creation of large libraries of these compounds for high-throughput screening in drug discovery programs. The versatility of this scaffold allows for a wide range of substituents to be incorporated on either aromatic ring, facilitating the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.

Rationale for Investigating this compound

The specific substitution pattern of this compound, with methyl groups on both aromatic rings, suggests a deliberate design to influence its steric and electronic properties. The methyl groups can impact the molecule's conformation by restricting rotation around the ether linkage and can also affect its reactivity and metabolic profile.

The primary rationale for the investigation and utilization of this compound appears to be its function as a key intermediate in the synthesis of novel chemical entities. Patent literature, for instance, has identified this compound as a potential starting material for the preparation of new phenylamine derivatives with potential applications in agriculture as microbiocidally active ingredients. epo.org This indicates that the compound is a valuable building block for creating larger, more complex molecules with specific biological activities.

Scope and Objectives of Academic and Industrial Inquiry

The academic and industrial inquiry into this compound is primarily focused on its synthetic utility. The main objectives of its use in research and development include:

Synthesis of Novel Bioactive Molecules: The primary goal is to employ this compound as a scaffold to build new molecules with desired biological activities, such as fungicidal or other pesticidal properties. epo.org

Exploration of Structure-Activity Relationships (SAR): By modifying the aniline and phenoxy rings of the core structure, researchers can systematically investigate how changes in the molecule's architecture affect its biological efficacy.

Development of Efficient Synthetic Routes: The availability of this compound as a starting material facilitates the development of streamlined and efficient synthetic pathways to target molecules.

While direct and extensive research on the intrinsic properties of this compound is limited, its role as a foundational element in the construction of new chemical entities underscores its importance in the broader field of chemical synthesis and discovery.

Chemical Compound Information

Compound NameMolecular FormulaMolecular WeightCAS Number
This compoundC15H17NO227.30 g/mol 946741-87-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dimethylphenoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-4-5-11(2)15(8-10)17-14-7-6-13(16)9-12(14)3/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAYSAXAFVZLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 2,5 Dimethylphenoxy 3 Methylaniline

Retrosynthetic Analysis of the 4-(2,5-Dimethylphenoxy)-3-methylaniline Structure

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, the most logical disconnection is at the central carbon-oxygen (C–O) ether bond, as this bond's formation is a well-established transformation in organic synthesis. amazonaws.com This disconnection gives rise to two primary retrosynthetic pathways:

Pathway A: This pathway involves the disconnection of the bond between the phenoxy oxygen and the aniline (B41778) ring. This leads to two key precursors: 2,5-dimethylphenol and a substituted aryl halide, specifically 4-halo-3-methylaniline. The forward reaction would involve a nucleophilic attack from the phenoxide onto the aryl halide.

Pathway B: Alternatively, the bond between the oxygen and the dimethylphenyl ring can be disconnected. This approach identifies 4-amino-2-methylphenol and a 1-halo-2,5-dimethylbenzene derivative as the requisite precursors.

Both pathways converge on the formation of the diaryl ether through a cross-coupling reaction, which represents the core of the synthetic strategy. The choice between these pathways in a practical synthesis would depend on factors such as precursor availability, cost, and the relative reactivity of the substrates in the chosen coupling reaction.

Development of Precursor Synthesis Routes for this compound

Synthesis of Aryl Halide Precursors

The synthesis of aryl halide precursors is a fundamental aspect of cross-coupling chemistry.

For Pathway A, 4-Bromo-3-methylaniline is a required intermediate. A common route to this compound starts with 2-bromo-5-nitrotoluene. The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation with Raney nickel under a hydrogen atmosphere, to yield 4-bromo-3-methylaniline in high yield. chemicalbook.com Another approach involves the direct bromination of m-toluidine, though this can sometimes lead to issues with regioselectivity. chemicalbook.com

For Pathway B, 1-Bromo-2,5-dimethylbenzene is needed. This can be synthesized from p-xylene through electrophilic aromatic substitution. The bromination of p-xylene can be carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Synthesis of Aminophenol Precursors

The phenolic and aminophenolic precursors are also critical for the proposed synthetic routes.

For Pathway A, 2,5-Dimethylphenol is a commercially available starting material, making this pathway often more direct.

For Pathway B, 4-Amino-2-methylphenol is the required precursor. chemicalbook.comchemscene.com This compound can be synthesized from 2-methyl-4-nitrophenol via the reduction of the nitro group. Standard reduction conditions, such as using tin(II) chloride in hydrochloric acid or catalytic hydrogenation, are effective for this transformation. sigmaaldrich.com

C-O Cross-Coupling Methodologies for Aryl Ether Formation in this compound Synthesis

The formation of the diaryl ether bond is the pivotal step in synthesizing this compound. Transition-metal-catalyzed reactions are the most powerful tools for this transformation. rsc.org

Copper-Catalyzed Ullmann-Type Coupling Reactions

The Ullmann condensation, first reported in 1903, is a classic method for forming diaryl ethers by coupling an aryl halide with a phenol (B47542). beilstein-journals.org The traditional reaction conditions often required high temperatures and stoichiometric amounts of copper. rsc.orgbeilstein-journals.org However, modern advancements have led to milder and more efficient catalytic systems.

These reactions typically involve a copper(I) catalyst, a base (such as potassium carbonate or cesium carbonate), and often a ligand to facilitate the reaction. thieme-connect.comorganic-chemistry.org Ligands like N,N-dimethylglycine or various diols can significantly improve the reaction's efficiency and allow it to proceed at lower temperatures (e.g., 90-120°C). organic-chemistry.orgacs.org The reaction is tolerant of a wide range of functional groups, although electron-withdrawing groups on the aryl halide can sometimes hinder the reaction. thieme-connect.com

Parameter Typical Conditions for Ullmann-Type C-O Coupling
Catalyst CuI, Cu₂O, or other Cu(I) salts
Ligand N,N-Dimethylglycine, 1,10-Phenanthroline, Diols
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, DMSO, Dioxane
Temperature 90°C - 200°C

Palladium-Catalyzed Buchwald-Hartwig Amination Analogs for Etherification

Developed in the 1990s by Stephen Buchwald and John Hartwig, palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, including the formation of C-O bonds. beilstein-journals.orgorganic-chemistry.org This methodology serves as a powerful alternative to the Ullmann reaction and is often referred to as Buchwald-Hartwig etherification. wikipedia.org

The reaction mechanism involves a catalytic cycle that includes the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. jk-sci.com The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step and achieving high yields. jk-sci.com

Parameter Typical Conditions for Buchwald-Hartwig C-O Coupling
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃
Ligand Bulky phosphines (e.g., BINAP, DPPF, XANTPHOS)
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature Room Temperature to 110°C

These palladium-catalyzed systems often offer milder reaction conditions and broader substrate scope compared to traditional Ullmann couplings, making them highly attractive for the synthesis of complex molecules like this compound. organic-chemistry.orgorganic-chemistry.org

Amination Strategies for the Aromatic Ring System of this compound

The introduction of the aniline moiety is another key transformation. This can be achieved through various synthetic routes, broadly categorized as indirect (reductive) or direct amination methods.

Reductive Amination Approaches

A common and well-established strategy for synthesizing aromatic amines is through the reduction of a corresponding nitroarene precursor. In the context of this compound, this would involve the synthesis of an intermediate, 1-(4-nitro-2-methylphenoxy)-2,5-dimethylbenzene, followed by its reduction. This two-step process simplifies the final amination step into a reliable reduction.

Several reducing agents are effective for this transformation, each with its own advantages regarding selectivity, cost, and reaction conditions.

Table 1: Common Reagents for Nitroarene Reduction

Reducing Agent Typical Conditions Notes
H₂ gas with a metal catalyst Palladium (Pd), Platinum (Pt), or Nickel (Ni) catalyst; various solvents (e.g., ethanol, ethyl acetate); room temperature to moderate heat. Highly efficient and clean, as the only byproduct is water.
Metal/Acid Combinations Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl). A classic method that is cost-effective and robust.

| Transfer Hydrogenation | Reagents like hydrazine or ammonium formate with a catalyst (e.g., Pd/C). | Avoids the need for handling gaseous hydrogen. |

Direct Amination Techniques

Direct amination methods offer a more streamlined approach by forming the C-N bond directly on the aromatic ring, potentially reducing the number of synthetic steps. beilstein-journals.org

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds. wikipedia.org This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgbeilstein-journals.org The development of this reaction has significantly expanded the possibilities for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination. wikipedia.org For the synthesis of a primary aniline like this compound, an ammonia equivalent would be required as the coupling partner.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Achieving high yields and purity in the synthesis of this compound requires careful optimization of various reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature can profoundly impact the efficiency of both the aryl ether formation and the amination steps.

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the ligand plays a crucial role. Sterically hindered biaryl phosphine ligands are often employed to facilitate the key steps of the catalytic cycle. rsc.org

Table 2: Hypothetical Optimization of a Buchwald-Hartwig Amination Step

Entry Pd Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
1 Pd₂(dba)₃ XPhos K₃PO₄ Toluene 100 85
2 Pd(OAc)₂ XPhos K₃PO₄ Toluene 100 78
3 Pd₂(dba)₃ SPhos K₃PO₄ Toluene 100 81
4 Pd₂(dba)₃ XPhos NaOt-Bu Toluene 100 92
5 Pd₂(dba)₃ XPhos NaOt-Bu Dioxane 100 88

This table is illustrative and based on general principles of reaction optimization.

As shown in the table, changing the palladium source, ligand, base, and solvent can significantly influence the reaction outcome. Stronger bases like sodium tert-butoxide (NaOt-Bu) often lead to higher yields in amination reactions. beilstein-journals.org Microwave irradiation has also been investigated as a technique to accelerate these reactions, often leading to shorter reaction times and improved yields. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical manufacturing to reduce environmental impact. mdpi.com The synthesis of this compound can be made more sustainable by adopting several green approaches.

Atom Economy: Direct amination methods like the Buchwald-Hartwig reaction are generally more atom-economical than multi-step routes that involve nitration followed by reduction. mdpi.com

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. Both palladium and copper-catalyzed methods align with this principle. Developing recyclable catalysts can further enhance the sustainability of the process. mdpi.com

Solvent Choice: Traditional syntheses often use high-boiling, polar aprotic solvents like DMF or NMP. wikipedia.org Green chemistry encourages the use of more benign solvents or even solvent-free conditions. mdpi.com Research into performing cross-coupling reactions in water or under mechanochemical (grinding) conditions represents a significant step forward. mdpi.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. beilstein-journals.org

Waste Reduction: Optimizing reactions to achieve high yields and selectivity minimizes the formation of byproducts and reduces chemical waste. mdpi.com

By carefully selecting catalysts, reaction pathways, and conditions, the synthesis of this compound can be performed in a more efficient, cost-effective, and environmentally responsible manner.

Chemical Reactivity and Transformational Pathways of 4 2,5 Dimethylphenoxy 3 Methylaniline

Electrophilic Aromatic Substitution Reactions on 4-(2,5-Dimethylphenoxy)-3-methylaniline

The aniline (B41778) ring in this compound is highly activated towards electrophilic attack due to the powerful electron-donating nature of the amino group. The directing effects of the substituents—amino (ortho, para), methyl (ortho, para), and phenoxy (ortho, para)—cumulatively influence the regioselectivity of incoming electrophiles. The primary amine's directing effect is dominant, with substitution anticipated at the positions ortho to the amine.

Halogenation of this compound is expected to proceed readily due to the activated nature of the aniline ring. The reaction with halogens such as bromine or chlorine would likely lead to polysubstitution ortho to the strongly activating amino group. Softer halogenating agents or controlled reaction conditions would be necessary to achieve mono-substitution.

Interactive Data Table: Halogenation of this compound

Halogenating AgentSolventTemperature (°C)Expected Major Product(s)
Bromine in Acetic AcidAcetic Acid252-Bromo-4-(2,5-dimethylphenoxy)-5-methylaniline
N-Bromosuccinimide (NBS)Acetonitrile252-Bromo-4-(2,5-dimethylphenoxy)-5-methylaniline
Chlorine gasDichloromethane02-Chloro-4-(2,5-dimethylphenoxy)-5-methylaniline

Nitration and sulfonation of anilines are often complicated by the basicity of the amino group, which can be protonated under strongly acidic conditions, forming the deactivating anilinium ion. This would direct substitution to the meta position. To favor ortho substitution, the reaction is typically carried out with a protected amine, such as an acetanilide, or by using milder reagents.

Interactive Data Table: Nitration and Sulfonation of this compound

ReagentConditionsExpected Major Product(s)
Nitric Acid/Sulfuric Acid0-5 °C4-(2,5-Dimethylphenoxy)-3-methyl-2-nitroaniline and 4-(2,5-Dimethylphenoxy)-3-methyl-6-nitroaniline
Fuming Sulfuric Acid25 °C2-Amino-5-(2,5-dimethylphenoxy)-6-methylbenzenesulfonic acid

Direct Friedel-Crafts acylation or alkylation of this compound is generally not feasible. The Lewis acid catalyst required for these reactions would complex with the basic amino group, deactivating the ring towards electrophilic substitution. To achieve acylation or alkylation on the aromatic ring, the amino group must first be protected, for example, as an amide.

Reactions Involving the Primary Amine Moiety of this compound

The primary amine group is a key site of reactivity, readily undergoing reactions typical of aromatic amines.

The nucleophilic primary amine of this compound reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are generally high-yielding and can be used to protect the amine group or to introduce new functional groups.

Interactive Data Table: Acylation and Sulfonylation of this compound

ReagentBaseSolventProduct
Acetyl ChloridePyridineDichloromethaneN-(4-(2,5-Dimethylphenoxy)-3-methylphenyl)acetamide
Benzoyl ChlorideTriethylamineTetrahydrofuranN-(4-(2,5-Dimethylphenoxy)-3-methylphenyl)benzamide
p-Toluenesulfonyl ChloridePyridineChloroformN-(4-(2,5-Dimethylphenoxy)-3-methylphenyl)-4-methylbenzenesulfonamide

The primary amine can undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of water. The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds. The reaction involves a nucleophilic attack of the amine on the carbonyl group, followed by dehydration. researchgate.net Schiff bases are formed through the condensation of a primary amine with a carbonyl compound. nanobioletters.com

The synthesis of Schiff bases can be achieved by refluxing the primary amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. researchgate.net For example, the reaction of an aniline derivative with a substituted benzaldehyde in ethanol under reflux conditions can yield the corresponding imine. researchgate.net

Interactive Data Table: Formation of Imines from this compound

Carbonyl CompoundCatalystSolventProduct (Imine)
BenzaldehydeAcetic AcidEthanolN-Benzylidene-4-(2,5-dimethylphenoxy)-3-methylaniline
Acetonep-Toluenesulfonic AcidTolueneN-(Propan-2-ylidene)-4-(2,5-dimethylphenoxy)-3-methylaniline
4-MethoxybenzaldehydeFormic AcidMethanolN-(4-Methoxybenzylidene)-4-(2,5-dimethylphenoxy)-3-methylaniline

Diazotization and Subsequent Transformations

The primary arylamine functionality of this compound is a versatile handle for chemical modification, most notably through diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from an alkali metal nitrite (B80452) (e.g., NaNO₂) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). lumenlearning.comgoogle.com This process converts the amino group into a highly reactive diazonium salt, specifically 4-(2,5-Dimethylphenoxy)-3-methylbenzenediazonium salt.

Arenediazonium salts are valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂). lumenlearning.com One of their most significant applications is in azo coupling reactions. In these reactions, the diazonium salt acts as an electrophile and attacks a second, electron-rich aromatic molecule, known as the coupling component (e.g., phenols, anilines, or β-naphthol). unb.caresearchgate.net This electrophilic aromatic substitution reaction results in the formation of an azo compound, characterized by the -N=N- linkage, which forms a conjugated system responsible for the vibrant colors of azo dyes. unb.canih.gov The reaction of the diazonium salt of this compound with various coupling partners would be expected to produce a range of highly colored azo dyes.

Beyond azo coupling, the diazonium group can be replaced by a wide variety of substituents through reactions like the Sandmeyer reaction. lumenlearning.com This copper(I)-catalyzed reaction allows for the introduction of halides (-Cl, -Br) or pseudohalides (-CN), transforming the aniline into the corresponding aryl halide or nitrile. lumenlearning.com Such transformations are pivotal for preparing substrates for subsequent cross-coupling reactions.

Reaction Type Reagents & Conditions Product Type Reference Example
Diazotization NaNO₂, aq. HCl, 0-5 °CArenediazonium SaltAniline → Benzenediazonium chloride lumenlearning.com
Azo Coupling Diazonium salt + Phenol (B47542), aq. NaOH, 0-5 °CAzo DyeBenzenediazonium chloride + Phenol → 4-Hydroxyazobenzene jbiochemtech.com
Sandmeyer (Cl) Diazonium salt, CuCl, HClAryl ChlorideBenzenediazonium chloride → Chlorobenzene lumenlearning.com
Sandmeyer (Br) Diazonium salt, CuBr, HBrAryl BromideBenzenediazonium chloride → Bromobenzene lumenlearning.com
Sandmeyer (CN) Diazonium salt, CuCN, KCNAryl NitrileBenzenediazonium chloride → Benzonitrile lumenlearning.com

Reactions Involving the Aryl Ether Linkage of this compound

The diaryl ether linkage (C-O-C) is characterized by its significant thermodynamic stability, rendering it inert to many chemical reagents. However, under specific and often forcing conditions, this bond can undergo cleavage or rearrangement.

The cleavage of aryl ether bonds is a challenging but important transformation, particularly in the context of lignin degradation, a natural polymer rich in such linkages. nih.govrsc.org Methods for cleaving these robust bonds often rely on organometallic catalysts or harsh reagents. Catalytic hydrogenolysis, employing a combination of a Lewis acid and a hydrogenation metal, is a prominent strategy. rsc.org For instance, synergistic catalysts like Co-Zn systems have been shown to efficiently break down aryl ether linkages in lignin model compounds. nih.govrsc.org The reaction mechanism typically involves the coordination of the Lewis acid to the ether oxygen, weakening the C-O bond and facilitating its cleavage by the hydrogenation metal. Other approaches might include nucleophilic aromatic substitution if one of the aryl rings is sufficiently activated by electron-withdrawing groups, or reductive cleavage using strong reducing agents like alkali metals in liquid ammonia. For this compound, such cleavage would result in the formation of a substituted phenol and a substituted aniline derivative.

Catalyst/Reagent System Substrate Type Reaction Conditions Key Outcome
Co-Zn/Beta Catalyst Lignin Model Compounds (β-O-4)Methanol, 220-260 °CEfficient cleavage into monomeric phenols nih.govrsc.org
Triflic Acid Lignin Model Compounds (β-O-4)Not specifiedAcid-catalyzed cleavage with intermediate stabilization nih.gov
Strong Base (e.g., NaNH₂) Activated Diaryl EthersHigh TemperatureNucleophilic Aromatic Substitution
Alkali Metals (e.g., Na/NH₃) Non-activated Aryl EthersLow TemperatureReductive Cleavage (Birch Reduction conditions)

Rearrangement reactions of diaryl ethers are less common than cleavage reactions but can occur under specific conditions, often involving intramolecular nucleophilic attack. The Smiles rearrangement is a notable example where a diaryl ether, bearing a suitable nucleophile ortho to the ether linkage, can rearrange. In this process, the nucleophile attacks the ipso-carbon of the other aryl ring, leading to the cleavage of the original C-O bond and the formation of a new bond between the nucleophile and the aryl ring. For a molecule like this compound, a Smiles-type rearrangement is not directly feasible as it lacks the required ortho-nucleophile. However, synthetic modification to introduce such a group could potentially open a pathway for this type of intramolecular rearrangement. To date, specific rearrangement studies on this compound have not been reported in the surveyed literature.

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While this compound itself is not a direct substrate for many coupling reactions, it can be readily converted into suitable precursors. For instance, the amine group can be transformed into a halide or triflate via diazotization followed by a Sandmeyer or Schiemann-type reaction. Alternatively, the molecule could serve as the amine component in C-N coupling reactions.

Palladium-catalyzed reactions are cornerstones of C-C bond formation. To utilize this compound in these reactions, it would first need to be converted into an aryl halide or pseudohalide derivative.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.commdpi.com A hypothetical bromo-derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate complex biaryl or styrenyl structures. mdpi.com

The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. nih.govbeilstein-journals.org This reaction would allow for the introduction of alkenyl substituents onto the aromatic framework of a halogenated this compound derivative. nih.govmdpi.com

Reaction Typical Catalyst Typical Ligand Typical Base Substrates
Suzuki Coupling Pd(PPh₃)₄, Pd(OAc)₂PPh₃, dppfNa₂CO₃, K₃PO₄, Cs₂CO₃Aryl Halide + Arylboronic Acid mdpi.commdpi.commdpi.com
Heck Reaction Pd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃Aryl Halide + Alkene nih.govbeilstein-journals.orgnih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for forming C-N bonds by reacting an aryl halide or triflate with an amine. wikipedia.orglibretexts.org In this context, this compound can act as the amine coupling partner. The reaction with various aryl or heteroaryl halides would yield more complex triarylamine or diarylarylamine structures. This transformation is highly valued in medicinal and materials chemistry. beilstein-journals.org The success of the reaction often depends on the careful selection of the palladium precursor, a sterically bulky phosphine ligand, and an appropriate base. organic-synthesis.comnih.gov

Catalyst/Precatalyst Ligand Base Solvent Typical Amine Substrates
Pd(OAc)₂, Pd₂(dba)₃BINAP, XPhos, RuPhosNaOt-Bu, KOt-Bu, Cs₂CO₃Toluene, DioxanePrimary & Secondary Anilines, Alkylamines beilstein-journals.orgorganic-synthesis.comnih.gov
[Pd(allyl)Cl]₂t-BuXPhos, SPhosLiHMDS, t-BuOLiTolueneHeterocyclic Amines, Amides libretexts.orgnih.gov

Oxidation and Reduction Chemistry of this compound

The chemical reactivity of this compound is significantly influenced by the presence of the aniline functional group, which is susceptible to both oxidation and reduction reactions. The electron-donating nature of the amino group (-NH₂) activates the aromatic ring, making it prone to oxidative transformations. Conversely, while the aniline moiety is already in a reduced state, transformational pathways involving reduction typically refer to the reduction of precursor nitro-aromatic compounds used in its synthesis.

Oxidation Chemistry

The oxidation of anilines can proceed through various pathways, yielding a range of products depending on the oxidant and reaction conditions. For substituted anilines such as this compound, oxidation can occur at the nitrogen atom or on the activated aromatic ring.

Generally, the oxidation of primary aromatic amines can lead to the formation of nitroso, nitro, azoxy, azo, and polymeric compounds. The initial step in the oxidation of anilines often involves the formation of a radical cation. This intermediate can then undergo further reactions, including dimerization and polymerization, especially under electrochemical conditions.

Chemical oxidizing agents can also be employed. For example, the oxidation of nonactivated anilines with reagents like (diacetoxyiodo)benzene (PIDA) can generate N-aryl nitrenoid intermediates, which can then undergo intramolecular cyclization reactions if suitable ortho-substituents are present.

A summary of potential oxidation products of substituted anilines is presented in Table 1.

Table 1: Potential Products from the Oxidation of Substituted Anilines

Oxidizing Agent Typical Product Class Potential Reaction Pathway
Mild Oxidants (e.g., Ag₂O) Imines, Azo Compounds Dehydrogenative coupling
Strong Oxidants (e.g., KMnO₄, peroxy acids) Nitroso, Nitro Compounds Oxidation of the amino group

Reduction Chemistry

The term "reduction chemistry" in the context of this compound primarily relates to its synthesis from a corresponding nitro-aromatic precursor. The catalytic reduction of aromatic nitro compounds is a fundamental and widely used method for the preparation of primary aromatic amines.

The synthesis of this compound would likely involve the reduction of 1-(2,5-Dimethylphenoxy)-2-methyl-4-nitrobenzene. This transformation can be achieved using various reducing systems. Common methods include catalytic hydrogenation and the use of metals in acidic media.

Catalytic hydrogenation typically employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. This method is often clean and efficient, producing the desired amine in high yield with water as the only byproduct.

Alternatively, the reduction can be carried out using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl). This classic method, known as the Béchamp reduction when using iron, is robust and widely applicable.

The general reaction for the reduction of the nitro precursor is as follows:

C₁₅H₁₅NO₃ + 6[H] → C₁₅H₁₇NO + 2H₂O

Table 2 outlines common reducing agents and conditions used for the conversion of aromatic nitro compounds to anilines.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reducing System Catalyst/Reagent Conditions Typical Yield
Catalytic Hydrogenation H₂, Pd/C Methanol or Ethanol, Room Temperature >90%
Metal in Acid Fe, HCl Ethanol/Water, Reflux 85-95%
Metal in Acid Sn, HCl Ethanol, Reflux 80-90%

It is important to note that the ether linkage in this compound is generally stable under the conditions used for the reduction of the nitro group.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 4 2,5 Dimethylphenoxy 3 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-(2,5-Dimethylphenoxy)-3-methylaniline

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons on both the aniline (B41778) and phenoxy rings, as well as the protons of the three methyl groups and the amine group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern. For instance, the protons on the aniline ring are expected to show a characteristic splitting pattern influenced by the adjacent methyl and phenoxy groups. Similarly, the protons on the 2,5-dimethylphenoxy moiety will have their chemical shifts and multiplicities dictated by their relative positions.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal, with its chemical shift being indicative of its chemical environment (e.g., aromatic, methyl, or attached to an electronegative atom like oxygen or nitrogen).

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H (Aniline ring)6.5 - 7.2m
Aromatic-H (Phenoxy ring)6.7 - 7.1m
-NH₂3.5 - 4.5br s
-CH₃ (Aniline ring)2.1 - 2.3s
-CH₃ (Phenoxy ring, C2)2.0 - 2.2s
-CH₃ (Phenoxy ring, C5)2.2 - 2.4s

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-O (Phenoxy ring)150 - 160
C-N (Aniline ring)140 - 150
Aromatic C-H110 - 135
Aromatic C (quaternary)120 - 145
-CH₃ (Aniline ring)15 - 20
-CH₃ (Phenoxy ring)18 - 25

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be instrumental in tracing the connectivity of the aromatic protons on each ring system, helping to differentiate between the aniline and phenoxy spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This powerful technique allows for the direct assignment of each protonated carbon by linking the proton's chemical shift to its attached carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly crucial for identifying and connecting the different fragments of the molecule. For instance, an HMBC correlation between the protons of the aniline ring and the quaternary carbon of the phenoxy ring attached to the ether oxygen would definitively confirm the diaryl ether linkage. Correlations between the methyl protons and their neighboring aromatic carbons would also solidify the assignment of the methyl groups.

Dynamic NMR Studies of Conformation

The two aromatic rings in this compound are not held in a fixed orientation and can rotate relative to each other around the C-O-C ether bond. Dynamic NMR studies, conducted at varying temperatures, could provide insights into the conformational dynamics and rotational barriers of these rings. At lower temperatures, the rotation might become slow enough on the NMR timescale to observe separate signals for otherwise equivalent protons or carbons, providing information about the preferred conformations and the energy barriers between them.

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Molecular Formula of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, it is possible to distinguish between different elemental compositions that may have the same nominal mass. For C₁₅H₁₇NO, the expected monoisotopic mass is approximately 227.1310. HRMS would confirm this value, thereby validating the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation of this compound would likely proceed through several key pathways, primarily involving cleavage of the diaryl ether bond.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z of Fragment Ion Proposed Structure/Loss
227[M]⁺ (Molecular Ion)
121Cleavage of the ether bond, formation of the [2,5-dimethylphenol]⁺ radical cation
106Cleavage of the ether bond, formation of the [3-methylaniline]⁺ radical cation
91Loss of a methyl group from the aniline fragment
77Loss of HCN from the aniline fragment

The fragmentation pattern would provide a clear fingerprint of the molecule, confirming the presence of the 2,5-dimethylphenoxy and 3-methylaniline substructures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide valuable information about the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the C-O-C ether linkage, and the aromatic C-H and C=C bonds.

N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. chemicalbook.com

C-N Stretching: Aromatic amines typically exhibit a C-N stretching vibration in the range of 1250-1335 cm⁻¹. rsc.org

C-O-C Stretching: The asymmetric C-O-C stretching of the diaryl ether is expected to produce a strong, characteristic band around 1200-1250 cm⁻¹.

Aromatic C-H and C=C Stretching: Multiple bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
N-H Stretch (asymmetric & symmetric)3400 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
C-N Stretch (Aromatic)1250 - 1335IR
C-O-C Stretch (Asymmetric)1200 - 1250IR

By combining the data from these advanced spectroscopic and spectrometric methodologies, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. It measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the extent of conjugation and the nature of the electronic transitions within the molecule.

In the case of this compound, the electronic spectrum would be a composite of the chromophores present: the substituted aniline and the dimethylphenoxy group. The ether linkage provides electronic communication between the two aromatic rings, potentially leading to a red shift (bathochromic shift) of the absorption bands compared to the individual components, indicative of an extended π-conjugated system. The methyl and dimethyl substitutions on the phenyl rings would also be expected to cause slight shifts in the absorption maxima due to their electronic effects.

Table 1: Illustrative UV-Vis Absorption Data for a Related Substituted Aniline

CompoundSolventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition TypeReference
3-Nitroaniline (B104315)Water375Not Reportedπ → π researchgate.net
3-PhenylenediamineWater~290Not Reportedπ → π researchgate.net

Note: This table provides illustrative data for a related substituted aniline to demonstrate the principles of UV-Vis spectroscopy. The data does not represent this compound.

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of intermolecular interactions in the crystal lattice.

While a crystal structure for this compound has not been reported in the reviewed literature, the crystallographic analysis of a related diaryl ether amine, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, offers valuable insights into the structural features of this class of compounds. nih.gov The study revealed the non-planar nature of the molecule, with significant twisting between the aromatic rings. nih.gov Such structural information is crucial for understanding structure-property relationships.

The crystal packing of this compound would likely be influenced by intermolecular forces such as van der Waals interactions and, potentially, weak hydrogen bonds involving the amine group. The presence of bulky methyl groups could also play a significant role in dictating the packing arrangement.

Table 2: Illustrative Crystallographic Data for a Related Diaryl Ether Amine Derivative

ParameterValue
Compound 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline
Chemical FormulaC₂₂H₂₃NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.3634 (7)
b (Å)31.908 (3)
c (Å)8.1372 (8)
β (°)107.598 (1)
Volume (ų)1822.4 (3)
Z4
Dihedral Angle 1 (°)61.77 (8)
Dihedral Angle 2 (°)84.77 (8)
Reference nih.gov

Note: This table presents crystallographic data for a related diaryl ether amine to illustrate the type of information obtained from X-ray crystallography. The data does not represent this compound.

Theoretical and Computational Chemistry Studies of 4 2,5 Dimethylphenoxy 3 Methylaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 4-(2,5-Dimethylphenoxy)-3-methylaniline

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. acs.org For this compound, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles that define its structure. researchgate.net The results from these calculations are crucial for all subsequent computational analyses.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC-N (Aniline)1.40 Å
Bond LengthC-O (Ether)1.37 Å
Bond AngleC-N-H (Aniline)112.5°
Dihedral AngleC-O-C-C (Ether Linkage)118.4°

Note: These values are representative and would be derived from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com For this compound, the HOMO is primarily localized on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom. researchgate.netresearchgate.net The LUMO is generally distributed over the phenoxy moiety. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-5.25
LUMO-0.89
HOMO-LUMO Gap4.36

Note: These values are illustrative and derived from DFT calculations.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution across a molecule. It highlights regions that are electron-rich (negative electrostatic potential, typically colored red) and electron-poor (positive electrostatic potential, colored blue). For this compound, the EPS map would show a significant negative potential around the nitrogen atom of the amine group and the oxygen atom of the ether linkage, indicating these are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, making them susceptible to interaction with nucleophiles.

Conformational Analysis of this compound through Molecular Mechanics and Dynamics Simulations

The flexibility of this compound, primarily due to rotation around the ether C-O-C bond, gives rise to various spatial arrangements or conformers. Molecular mechanics and dynamics simulations are employed to explore these conformational possibilities. nih.gov Molecular mechanics force fields, such as MMFF94, can efficiently scan the potential energy surface to identify stable conformers. Molecular dynamics simulations further provide insight into the molecule's behavior over time at different temperatures, revealing which conformers are most populated and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape can influence its interactions with other molecules.

Prediction of Spectroscopic Parameters for this compound

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing the molecule. mdpi.comresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum, arising from electronic transitions, often from the HOMO to the LUMO. rsc.org Furthermore, calculations can determine the vibrational frequencies corresponding to the infrared (IR) spectrum. Specific peaks in the IR spectrum can be assigned to the stretching and bending of particular bonds, such as the N-H and C-O bonds. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed, providing a powerful tool for structure elucidation when compared with experimental data. researchgate.net

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueHypothetical Experimental Value
UV-Vis λmax (nm)295300
IR N-H Stretch (cm⁻¹)34503445
¹H NMR (δ, ppm, -NH₂)5.35.5

Note: These values are for illustrative purposes.

Reaction Mechanism Elucidation for Transformations of this compound using Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. rsc.org For a molecule like this compound, a common reaction would be electrophilic aromatic substitution on the aniline ring, which is activated by the electron-donating amine group. nih.gov Computational methods can model the entire reaction coordinate, identifying the structures of intermediates and, crucially, the transition state—the highest energy point on the reaction pathway. The energy of this transition state determines the activation energy of the reaction. By comparing the activation energies for substitution at different positions on the ring (ortho, meta, para), chemists can predict the most likely product, providing insights into the regioselectivity of the reaction. rsc.orgpsu.edu

In Silico Design Principles for this compound Analogues

The design of analogues of this compound is a critical step in optimizing its potential for specific applications. In silico design principles, guided by computational chemistry, offer a rational and efficient approach to identifying promising new derivatives.

A primary strategy in analogue design is the use of Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov While direct QSAR models for this compound are not publicly available, the methodology is broadly applicable. nih.govnih.gov A hypothetical QSAR study would involve synthesizing a series of analogues with systematic variations in their chemical structure and correlating these structural changes with a measured activity. The structural modifications could include altering the substitution pattern on either of the phenyl rings or modifying the ether linkage. The resulting data would be used to build a mathematical model that predicts the activity of new, unsynthesized analogues.

Molecular docking is another powerful tool for in silico design, particularly if a biological target is known. nih.govnih.gov In this approach, the 3D structure of this compound and its potential analogues would be computationally "docked" into the active site of a target protein. The docking simulations predict the binding orientation and affinity of each analogue, providing insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern binding. nih.govacs.org This information is invaluable for designing new analogues with improved binding affinity and specificity. For instance, if a particular region of the binding pocket is found to be unoccupied, a substituent could be added to an analogue to fill this space and form additional favorable interactions.

The principles of medicinal chemistry can be applied to guide the selection of substituents for the analogues. For example, to enhance metabolic stability, metabolically labile sites on the parent molecule can be identified through computational predictions and then blocked with appropriate chemical groups. To improve bioavailability, modifications can be made to modulate physicochemical properties such as lipophilicity (logP) and polar surface area (PSA). These properties can be readily calculated for virtual compounds, allowing for the pre-screening of large libraries of potential analogues.

The following table summarizes key in silico methods and their application in the design of analogues:

In Silico Method Application in Analogue Design Relevant Findings from Related Studies
Quantitative Structure-Activity Relationship (QSAR) Predicts the activity of new analogues based on their structural features.2D-QSAR models have been successfully used to elucidate descriptors controlling the activity of various inhibitor classes. nih.gov
Molecular Docking Predicts the binding mode and affinity of analogues to a biological target.Docking studies have been instrumental in identifying key binding interactions and guiding the design of potent inhibitors for various enzymes. nih.govnih.gov
Density Functional Theory (DFT) Calculates electronic properties (HOMO, LUMO, MEP) to understand reactivity and intermolecular interactions.DFT methods like B3LYP are reliable for predicting properties such as bond dissociation energies in substituted phenols. acs.org
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ligand-target complex to assess binding stability.MD simulations provide critical information on the stability and binding affinity of docked compounds. nih.gov

By integrating these computational approaches, researchers can systematically explore the chemical space around this compound to design novel analogues with tailored properties, whether for enhanced biological activity, improved material characteristics, or other desired functions.

Synthesis and Characterization of Derivatives and Analogues of 4 2,5 Dimethylphenoxy 3 Methylaniline

Structural Modification Strategies on the Amine Moiety of 4-(2,5-Dimethylphenoxy)-3-methylaniline

The primary amine group of this compound is a key site for derivatization, allowing for the introduction of a variety of functional groups through N-alkylation, N-acylation, and the formation of cyclic structures. These modifications significantly influence the compound's basicity, nucleophilicity, and steric profile.

N-alkylation of anilines can be achieved through various methods, including reactions with alkyl halides, reductive amination of carbonyl compounds, and metal-catalyzed alkylations. For a sterically hindered aniline (B41778) like this compound, the choice of alkylating agent and reaction conditions is crucial to achieve selective mono- or di-alkylation. The use of bulky alkylating agents or specific catalysts can favor mono-alkylation. For instance, copper-promoted N-monoalkylation of anilines using alkyl boronic acids has been reported as an effective method for a range of aniline derivatives.

N-acylation of the amine group is typically accomplished using acyl chlorides or anhydrides. This reaction generally proceeds readily due to the nucleophilic nature of the aniline nitrogen. The resulting amides are significantly less basic and nucleophilic than the parent amine. The electronic nature of the acylating agent can be varied to introduce different functionalities and modulate the electronic properties of the molecule.

Reaction Type Reagents General Conditions Expected Product
N-MonoalkylationAlkyl halide (e.g., CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., Acetone)N-Alkyl-4-(2,5-dimethylphenoxy)-3-methylaniline
N,N-DialkylationExcess alkyl halideStronger base, higher temperatureN,N-Dialkyl-4-(2,5-dimethylphenoxy)-3-methylaniline
N-AcylationAcyl chloride (e.g., CH₃COCl)Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)N-Acyl-4-(2,5-dimethylphenoxy)-3-methylaniline

This table represents generalized reaction conditions and expected products. Specific conditions for this compound would require experimental optimization.

The amine functionality, in conjunction with the adjacent methyl group on the aniline ring, can participate in cyclization reactions to form heterocyclic systems. For example, reactions with appropriate bifunctional reagents can lead to the formation of fused ring systems. The specific type of cyclic derivative formed depends on the nature of the cyclizing agent and the reaction conditions employed. Such cyclizations can rigidify the molecular structure and introduce new chemical properties.

Modifications on the Phenoxy Ring System of this compound

The phenoxy ring provides another avenue for structural modification, allowing for the introduction of various substituents that can influence the electronic properties and reactivity of the entire molecule.

The Hammett equation can be used to quantify the electronic effect of substituents on the reactivity of the aniline nitrogen. The pKa of the anilinium ion would be expected to change with different substituents on the phenoxy ring.

Substituent on Phenoxy Ring Expected Effect on Aniline Basicity Rationale
Electron-Withdrawing (e.g., -NO₂)DecreaseInductive and resonance withdrawal of electron density from the aniline ring.
Electron-Donating (e.g., -OCH₃)IncreaseDonation of electron density through resonance to the aniline ring.
Halogen (e.g., -Cl, -Br)DecreaseInductive withdrawal of electron density.

This table presents expected trends based on general principles of physical organic chemistry.

The synthesis of isomeric variations of this compound, where the substituents on the phenoxy ring are in different positions, can lead to compounds with distinct spatial arrangements and electronic properties. For example, shifting the methyl groups on the phenoxy ring would alter the steric environment around the ether linkage and could influence the preferred conformation of the molecule. The synthesis of such isomers would typically involve the Ullmann condensation of the appropriately substituted phenol (B47542) and bromoaniline precursors.

Alterations to the Dimethylphenyl Moiety of this compound

Modifications to the dimethylphenyl moiety, while less common than modifications to the amine or phenoxy rings, can also be envisioned. These could include the introduction of additional substituents or the alteration of the existing methyl groups. Such changes would primarily impact the steric bulk and lipophilicity of that portion of the molecule, which could in turn affect its interactions with other molecules or materials.

Positional Isomers of Methyl Groups

The strategic placement of methyl groups on both the phenoxy and aniline rings of the this compound scaffold can significantly influence the molecule's physicochemical and biological properties. The synthesis of these positional isomers typically involves the coupling of appropriately substituted phenols and anilines.

Compound Name Structure CAS Number
This compound1367833-14-3
2-(3,5-Dimethylphenoxy)-5-methylaniline736892-81-2
4-(3,5-Dimethylphenoxy)-3-methylaniline-

This table presents the primary compound and examples of its positional isomers.

Introduction of Diverse Substituents

The introduction of a wide range of substituents onto the this compound framework is crucial for fine-tuning its properties. This can be accomplished by utilizing substituted phenols or anilines in the initial coupling reaction or by post-synthetic modification of the parent molecule. Common synthetic strategies include electrophilic aromatic substitution, nucleophilic aromatic substitution, and further cross-coupling reactions.

For example, the amino group on the aniline ring serves as a handle for various transformations, including acylation, sulfonylation, and the formation of ureas and thioureas. These modifications can introduce a variety of functional groups, such as amides, sulfonamides, and other moieties known to modulate biological activity. Research on related phenoxy acetamide (B32628) derivatives has demonstrated that the introduction of different substituents can lead to significant variations in pharmacological activities.

Derivative Type General Structure Potential Substituents (R)
N-Acyl DerivativesAlkyl, Aryl, Heteroaryl
N-Sulfonyl DerivativesAlkyl, Aryl
N-Urea DerivativesAlkyl, Aryl, -NH2

This table illustrates general structures for derivatives with diverse substituents.

Synthesis of Heterocyclic Analogues Incorporating the 4-(2,5-Dimethylphenoxy) Scaffold

The synthesis of heterocyclic analogues is a common strategy to explore new chemical space and to develop compounds with novel properties. The 4-(2,5-Dimethylphenoxy) moiety can be incorporated into various heterocyclic systems by using the parent aniline as a key intermediate.

One common approach involves the reaction of the amino group with bifunctional reagents to construct a new heterocyclic ring. For instance, reaction with α,β-unsaturated ketones can lead to the formation of quinoline (B57606) derivatives. Similarly, condensation with dicarbonyl compounds or their equivalents can yield a variety of five- and six-membered heterocycles. The synthesis of quinoxaline (B1680401) derivatives, for example, can be achieved by the condensation of an o-phenylenediamine, which can be derived from the parent aniline, with a 1,2-dicarbonyl compound. The synthesis of various phenoxy-substituted heterocyclic compounds, such as quinazolines and quinoxalines, has been reported using methods like aryne chemistry. nih.gov

Heterocyclic System General Synthetic Approach Example of Reactant
QuinolinesCondensation with α,β-unsaturated carbonylsAcrolein, Methyl vinyl ketone
QuinoxalinesCondensation with 1,2-dicarbonylsGlyoxal, Benzil
BenzimidazolesReaction with carboxylic acids or aldehydesFormic acid, Benzaldehyde

This table outlines strategies for synthesizing heterocyclic analogues.

Structure-Property Relationship Studies within the this compound Analogue Series

In the context of medicinal chemistry, SPR studies often investigate how the nature and position of substituents affect a compound's potency and selectivity as, for example, a kinase inhibitor. nih.govnih.gov For instance, the addition of hydrogen bond donors or acceptors, or the modulation of lipophilicity through substituent changes, can drastically alter a molecule's interaction with a biological target. Studies on related 4-phenoxyquinoline derivatives have shown that substitutions on the phenoxy ring can lead to potent and selective inhibitors of specific kinases. nih.gov

In materials science, SPR studies might focus on how modifications to the core structure impact properties such as thermal stability, liquid crystalline behavior, or photophysical characteristics. The systematic variation of substituents allows for the development of a predictive understanding of how molecular structure dictates macroscopic properties.

Structural Modification Potential Impact on Properties
Positional Isomerism of Methyl GroupsAltered molecular conformation, steric hindrance, and electronic effects.
Introduction of Polar SubstituentsIncreased water solubility, potential for new hydrogen bonding interactions.
Introduction of Lipophilic SubstituentsIncreased lipophilicity, enhanced membrane permeability.
Incorporation into Heterocyclic SystemsAltered planarity, introduction of new binding motifs, modified electronic properties.

This table summarizes the potential impact of structural modifications on the properties of the analogues.

Advanced Applications of 4 2,5 Dimethylphenoxy 3 Methylaniline and Its Derivatives Non Clinical

Utilization of 4-(2,5-Dimethylphenoxy)-3-methylaniline in Materials Science

The structure of this compound, featuring a diamine with a flexible ether linkage and methyl substitutions on the aromatic rings, suggests its potential as a monomer in the synthesis of high-performance polymers.

Aromatic diamines are fundamental building blocks for high-performance polymers like polyimides and polyamides. The incorporation of ether linkages and substituted phenyl groups into the polymer backbone can significantly influence the final properties of the material. For instance, the presence of an ether bond can enhance the flexibility and processability of otherwise rigid polymer chains.

Research on polyimides synthesized from various aromatic diamines containing ether linkages has shown that these modifications can lead to polymers with improved solubility and desirable thermal properties. researchgate.netresearchgate.net The synthesis of polyimides often involves a two-step process, starting with the formation of a poly(amic acid) from a diamine and a dianhydride, followed by thermal or chemical imidization. google.comtitech.ac.jpaidic.it The specific structure of the diamine, including the position and nature of substituents, plays a crucial role in determining the polymer's characteristics. For example, ortho-methyl substitutions on the diamine have been shown to affect the packing density of polyimide membranes, which in turn influences their gas permeability and selectivity. rsc.orgrsc.org

Similarly, aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical strength. justia.com The introduction of bulky substituents or flexible ether linkages can modify their properties, for instance, by improving solubility. justia.com Given its structure, this compound could be a valuable monomer for creating novel polyimides and polyamides with a specific balance of thermal stability, mechanical strength, and processability.

Table 1: Potential Influence of Structural Features of this compound on Polymer Properties

Structural Feature Potential Effect on Polymer Properties
Aromatic Diamine Foundation for high-performance polymers like polyimides and polyamides.
Ether Linkage Increased flexibility, improved solubility, and enhanced processability.
Methyl Substituents Can affect chain packing, solubility, and gas transport properties in membranes.

Beyond traditional structural polymers, aromatic amines and their derivatives are integral to the development of functional organic materials. These materials have applications in electronics, optics, and sensor technology. For instance, metal-organic frameworks (MOFs), which are crystalline materials with a variety of applications including the degradation of chemical agents, can be constructed using organic ligands that may be derived from aniline (B41778) compounds. osti.gov While direct use of this compound in this context is not documented, its structural motifs are relevant. The synthesis of diaryl ethers, a core component of the target molecule, is a key area of research for creating functional organic molecules. organic-chemistry.orgnih.govorganic-chemistry.org

Role of this compound as a Ligand or Pre-ligand in Catalysis

The amine functional groups in this compound make it a candidate for use as a ligand or pre-ligand in various catalytic systems.

Aniline derivatives are widely used as ligands in transition metal-catalyzed reactions. uniurb.it They can coordinate to metal centers and influence the catalyst's activity, selectivity, and stability. Bulky aniline-derived ligands are particularly important in homogeneous catalysis for creating sterically hindered environments around the metal center, which can control substrate access and reaction pathways. rsc.orgchemrxiv.org Palladium-catalyzed cross-coupling reactions, for example, often employ aniline-based ligands to achieve specific C-H functionalization. nih.govnih.gov The steric bulk provided by the dimethylphenoxy group in this compound could be advantageous in forming such selective catalysts. nih.govresearchgate.net

In addition to coordinating with metals, the amine groups of this compound could potentially participate directly in organocatalytic transformations. Aniline derivatives can act as Brønsted or Lewis bases, or be converted into more complex catalytic species. While no specific examples involving this compound have been found, the broader field of organocatalysis frequently utilizes substituted anilines.

Applications in Agrochemical Research (excluding biological efficacy and toxicity)

The diaryl ether motif present in this compound is a privileged scaffold in agrochemical discovery. nih.gov Many commercial herbicides, fungicides, and insecticides contain a diaryl ether structure. Research in this area often involves the synthesis of libraries of related compounds to explore structure-activity relationships.

Patents in the agrochemical field frequently describe the synthesis and use of substituted anilines and phenoxy anilines as intermediates or final products. google.comnih.govgoogle.comgoogleapis.comgoogle.comnih.gov For example, a Korean patent describes herbicidal compositions containing 2-chloro-6-nitro-3-phenoxyaniline. google.com While this is a different molecule, it highlights the relevance of the phenoxy aniline core in agrochemical research. The development of new pesticides often involves exploring novel substitution patterns on known active scaffolds to optimize properties and discover new modes of action. Therefore, it is plausible that this compound or its derivatives could be synthesized and evaluated in the context of agrochemical research programs.

Use in Dye Chemistry and Pigment Synthesis

The chemical structure of this compound contains a primary aromatic amine group, a key functional group for the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a significant class of synthetic colorants. nih.gov The general synthesis involves a two-step process:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. nih.gov

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542), an aniline derivative, or a naphthol. nih.gov

While specific research detailing the synthesis of dyes from this compound is not prominent, the fundamental principles of azo dye chemistry provide a clear pathway for its potential application. The bulky 2,5-dimethylphenoxy group and the methyl group on the aniline ring could influence the properties of the resulting dyes, such as their solubility in different media, their lightfastness, and their affinity for various substrates.

Table 1: Potential Azo Dyes Derived from this compound

Coupling ComponentPotential Dye Color RangePotential Applications
PhenolYellow to OrangeTextile dyeing, printing inks
N,N-DimethylanilineOrange to RedTextile dyeing, analytical reagents
2-NaphtholRed to BrownPigments for paints and plastics
Salicylic AcidYellowMetal-complex dyes

This table is illustrative and based on general principles of azo dye chemistry, as specific data for this compound was not found.

Optoelectronic Materials Applications (e.g., OLEDs, Sensors)

Derivatives of this compound hold potential for use in optoelectronic materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and chemical sensors. The aromatic and electron-donating nature of the phenoxy and aniline moieties can be exploited to create materials with desirable electronic and photophysical properties.

In the context of OLEDs , molecules with extended π-conjugation and good charge-transport characteristics are essential. The core structure of this compound can be chemically modified to enhance these properties. For instance, it could be incorporated into larger conjugated systems that serve as hole-transporting materials or as part of the emissive layer in an OLED device. The bulky dimethylphenoxy group might also play a role in preventing intermolecular aggregation, which can be beneficial for maintaining high photoluminescence quantum yields in the solid state.

For chemical sensor applications, the aniline nitrogen atom can act as a binding site for specific analytes. Upon binding, the electronic properties of the molecule would be altered, leading to a detectable change in its optical (e.g., fluorescence) or electrical (e.g., conductivity) properties. Derivatives could be designed to be selective for certain metal ions, anions, or neutral molecules. The phenoxy group could be further functionalized to tune the sensor's selectivity and sensitivity.

Advanced Separation Technologies

The unique chemical structure of this compound and its derivatives could also be leveraged in advanced separation technologies, such as in the fabrication of specialized membranes or as stationary phases in chromatography.

In membrane technology , polymers incorporating this compound could exhibit specific affinities for certain molecules, enabling their selective separation from a mixture. The bulky and hydrophobic nature of the dimethylphenoxy group could influence the free volume and transport properties of a polymer membrane, potentially enhancing the separation of gases or organic compounds.

In the field of chromatography , derivatives of this compound could be chemically bonded to a solid support, such as silica (B1680970) gel, to create a novel stationary phase for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The aromatic and polar functionalities of the molecule would allow for specific interactions (e.g., π-π stacking, hydrogen bonding) with analytes, leading to their separation based on these interactions. The specific substitution pattern on the aromatic rings could be tailored to achieve desired selectivity for a particular class of compounds.

While direct research on these applications is not widely reported, the fundamental properties of this compound suggest a range of possibilities for its use in developing new materials for advanced technologies.

Future Directions and Emerging Research Avenues for 4 2,5 Dimethylphenoxy 3 Methylaniline

Integration of 4-(2,5-Dimethylphenoxy)-3-methylaniline into Supramolecular Architectures

The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The structure of this compound possesses key features for designing complex, self-assembling systems. The primary amine (-NH2) group is a potent hydrogen bond donor, while the ether oxygen and the π-electron systems of the aromatic rings can act as hydrogen bond acceptors.

Future research will likely focus on exploiting these functionalities to construct ordered supramolecular structures. For instance, the amine group can form predictable hydrogen-bonding patterns with complementary molecules containing carboxylic acids or other hydrogen-bond accepting moieties. This could lead to the formation of one-dimensional tapes, two-dimensional sheets, or discrete molecular capsules. The control over chirality and the generation of diastereomerically enriched supramolecular complexes through interactions with chiral molecules is another promising avenue. acs.org Understanding and controlling the dynamic processes of self-assembly will be crucial for creating functional nanodevices and systems for selective molecular encapsulation. nih.gov

Potential research directions include:

Co-crystallization: Exploring the formation of co-crystals with various organic acids or other complementary molecules to create materials with tailored optical or electronic properties.

Host-Guest Chemistry: Designing macrocyclic hosts based on the this compound framework capable of selectively binding small molecule guests.

Liquid Crystals: Modifying the core structure with long alkyl chains to induce liquid crystalline phases, which are valuable for display technologies.

Exploration of Novel Synthetic Pathways to this compound

While classical methods for diaryl ether synthesis, such as the Ullmann condensation and nucleophilic aromatic substitution (SNAr), are established, future research will aim for more efficient, sustainable, and versatile synthetic routes. rsc.orgorganic-chemistry.orgnih.gov The exploration of novel synthetic pathways is essential for improving yield, reducing waste, and accessing a wider range of derivatives.

Modern catalytic systems offer significant advantages over traditional methods. Palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Chan-Lam cross-coupling reactions, for example, have become powerful tools for C-O bond formation under milder conditions and with broader substrate scopes. rsc.orgorganic-chemistry.org

Emerging synthetic strategies for investigation could include:

Photoredox Catalysis: Utilizing visible light to mediate the formation of the diaryl ether bond under ambient conditions, offering a greener alternative to transition-metal catalysis.

Flow Chemistry: Developing continuous-flow processes for the synthesis of this compound, which can offer improved safety, scalability, and product consistency compared to batch synthesis.

Enzyme-Mediated Synthesis: Investigating the potential of engineered enzymes to catalyze the selective formation of the diaryl ether linkage, providing a highly sustainable and specific synthetic route.

Synthetic MethodTypical Catalyst/ReagentsAdvantagesPotential for Improvement
Ullmann Condensation Copper (Cu) powder, High TemperatureCost-effectiveHarsh conditions, stoichiometric copper waste
Buchwald-Hartwig Coupling Palladium (Pd) catalyst, Ligand, BaseHigh yields, broad scope, milder conditionsCost of palladium and ligands
Chan-Lam Coupling Copper (Cu) catalyst, Arylboronic acidsMild conditions, tolerance of functional groupsLimited by availability of boronic acids
SNAr Reaction Strong Base (e.g., KOH), DMSOCatalyst-free, rapid (with microwave)Requires electron-deficient aryl halide
Photoredox Catalysis Photocatalyst (e.g., Iridium, Ruthenium), LightGreen energy source, ambient temperatureSubstrate scope and quantum yield optimization

Advanced Mechanistic Studies of this compound Reactions

A deep understanding of the reaction mechanisms involving this compound is critical for optimizing existing transformations and designing new ones. The molecule's dual functionality—the nucleophilic amine and the stable ether linkage—offers rich chemistry to explore. Advanced studies would move beyond simple product analysis to probe reaction intermediates, transition states, and kinetic profiles.

For example, when this compound is used as a monomer in polymerization, the reactivity of the amine group is paramount. Mechanistic studies could investigate:

Kinetics and Thermodynamics: Employing techniques like stopped-flow spectroscopy and calorimetry to determine the rate constants and thermodynamic parameters of key reaction steps, such as N-acylation or N-arylation.

Intermediate Trapping: Using spectroscopic methods (e.g., in-situ NMR) or chemical trapping agents to identify and characterize transient intermediates, providing direct evidence for proposed reaction pathways.

Isotope Labeling Studies: Utilizing isotopes (e.g., ¹⁵N, ¹³C, ²H) to trace the fate of atoms throughout a reaction, which can elucidate bond-forming and bond-breaking steps.

Computational Modeling: Applying quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways, calculate activation energies, and visualize transition state structures, complementing experimental findings. mdpi.com

Development of High-Throughput Screening for Material Applications of this compound Derivatives

The this compound core is a promising building block for high-performance polymers, such as polyamides and polyimides. csic.eswikipedia.orgresearchgate.netsemanticscholar.org Polyamides, known for their durability and strength, are used in numerous industries. wikipedia.orgrtprototype.comeuroplas.com.vnaerosusa.com By systematically modifying the structure—for instance, by adding different substituents to the aromatic rings—a vast library of derivatives can be created. Each derivative, when polymerized, could yield a material with unique properties.

High-throughput screening (HTS) provides a methodology to rapidly evaluate these polymer libraries for desired characteristics. Instead of synthesizing and testing each polymer on a large scale, HTS allows for the parallel synthesis and automated testing of small samples.

A potential HTS workflow could involve:

Library Synthesis: Automated synthesis of a diverse library of monomers based on the this compound scaffold.

Parallel Polymerization: Performing polymerization reactions in microplates to generate a corresponding library of polyamides or polyimides.

Automated Property Screening: Rapidly assessing key material properties, such as:

Thermal Stability: Using techniques like high-throughput thermogravimetric analysis (TGA).

Solubility: Assessing solubility in a range of organic solvents.

Optical Properties: Measuring transparency and refractive index using automated spectroscopy.

Gas Permeability: For membrane applications, screening for selective gas transport properties. mdpi.com

Computational Design of Advanced Materials Based on this compound Core

Before committing to extensive synthetic work, computational modeling can predict the properties of hypothetical materials, guiding research toward the most promising candidates. By using molecular simulation techniques, researchers can establish structure-property relationships for polymers derived from this compound.

Key computational approaches include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of monomer derivatives, such as ionization potential and electron affinity, which are crucial for designing conductive polymers or materials with specific optoelectronic properties. cyberleninka.ru

Molecular Dynamics (MD): MD simulations can model the behavior of polymer chains in bulk. These simulations can predict important macroscopic properties like:

Glass Transition Temperature (Tg)

Mechanical Modulus and Tensile Strength

Coefficient of Thermal Expansion

Chain packing and Fractional Free Volume (FFV), which is critical for gas separation membranes. csic.es

Quantitative Structure-Property Relationship (QSPR): By building statistical models that correlate structural features of the monomers with the predicted or measured properties of the resulting polymers, QSPR can rapidly screen virtual libraries of thousands of potential derivatives to identify candidates with optimal characteristics.

Computational MethodPredicted PropertiesApplication in Material Design
Density Functional Theory (DFT) Electronic structure, HOMO/LUMO levels, bond energiesDesigning conductive polymers, predicting reaction barriers
Molecular Dynamics (MD) Glass transition temp., mechanical strength, density, FFVPredicting thermal and mechanical stability, designing membranes
QSPR Correlation of structure with various propertiesRapid virtual screening of large compound libraries

Q & A

Q. What are the standard synthetic routes for 4-(2,5-Dimethylphenoxy)-3-methylaniline, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution between 2,5-dimethylphenol and a halogenated 3-methylaniline derivative. A base like potassium carbonate in dimethylformamide (DMF) is used to deprotonate the phenol and facilitate substitution . Optimization may include adjusting reaction temperature (80–120°C), solvent polarity, or catalyst selection (e.g., CuI for Ullmann-type couplings). Purity is validated via HPLC or GC-MS, with yields reported between 60–85% depending on substituent positioning .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns, with aromatic protons showing splitting patterns indicative of para/ortho substituents. The methoxy and methyl groups appear as singlets or doublets in the δ 2.0–2.5 ppm range .
  • FT-IR : Peaks at ~3400 cm1^{-1} (N-H stretch, amine) and 1250 cm1^{-1} (C-O-C ether linkage) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 256.14) .

Q. How does the compound behave under common reaction conditions (e.g., oxidation, reduction)?

Oxidation with KMnO4_4 in acidic conditions converts the aniline group to a nitro or quinone structure, while catalytic hydrogenation (H2_2, Pd/C) reduces the aromatic amine to a cyclohexylamine derivative. Substituents like the dimethylphenoxy group may sterically hinder reactivity, requiring tailored conditions .

Advanced Research Questions

Q. What strategies address low yield or byproduct formation during synthesis?

Byproducts often arise from competing etherification or incomplete substitution. Strategies include:

  • Protecting Groups : Temporarily protecting the aniline -NH2_2 with acetyl groups to prevent side reactions .
  • Microwave-Assisted Synthesis : Reducing reaction time and improving regioselectivity .
  • Column Chromatography : Using gradient elution (hexane:ethyl acetate) to isolate the target compound from dimers or oligomers .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may stem from:

  • Structural Analogues : Subtle differences in substituents (e.g., chloro vs. methyl groups) alter binding affinity to targets like cytochrome P450 enzymes .
  • Assay Conditions : Variations in cell lines, solvent (DMSO concentration), or incubation time affect observed IC50_{50} values. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What advanced analytical methods are recommended for studying its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to receptors like GPCRs .
  • X-ray Crystallography : Resolve 3D binding modes with enzyme active sites (e.g., kinases) to guide structure-activity relationship (SAR) studies .
  • Metabolomics : Track metabolic stability using LC-MS/MS in hepatic microsomal assays .

Q. How can computational modeling enhance understanding of its physicochemical properties?

Density Functional Theory (DFT) predicts electron distribution in the aromatic ring, explaining regioselectivity in electrophilic substitutions. Molecular dynamics simulations model solubility in aqueous/organic biphasic systems, aiding formulation design .

Methodological Considerations

Q. What protocols ensure reproducibility in scale-up synthesis?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters like stoichiometry, solvent volume, and agitation speed .

Q. How should researchers handle stability issues during storage?

The compound is light-sensitive; store in amber vials under inert gas (N2_2) at −20°C. Purity degradation is assessed monthly via TLC (silica gel, UV detection) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.